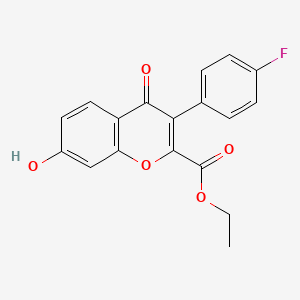
ethyl 3-(4-fluorophenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-2-carboxylic acid, 3-(4-fluorophenyl)-7-hydroxy-4-oxo-, ethyl ester is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with various functional groups such as a carboxylic acid, a fluorophenyl group, and an ethyl ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-2-carboxylic acid, 3-(4-fluorophenyl)-7-hydroxy-4-oxo-, ethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Esterification: The carboxylic acid group is esterified using an alcohol, such as ethanol, in the presence of a catalyst like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4H-1-Benzopyran-2-carboxylic acid, 3-(4-fluorophenyl)-7-hydroxy-4-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzopyran derivatives.
科学研究应用
4H-1-Benzopyran-2-carboxylic acid, 3-(4-fluorophenyl)-7-hydroxy-4-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4H-1-Benzopyran-2-carboxylic acid, 3-(4-fluorophenyl)-7-hydroxy-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
相似化合物的比较
4H-1-Benzopyran-2-carboxylic acid, 3-(4-fluorophenyl)-7-hydroxy-4-oxo-, ethyl ester can be compared with other similar compounds such as:
4H-1-Benzopyran-2-carboxylic acid, 7-hydroxy-4-oxo-, ethyl ester: Lacks the fluorophenyl group, which may result in different biological activities.
4H-1-Benzopyran-2-carboxylic acid, 3-(4-chlorophenyl)-7-hydroxy-4-oxo-, ethyl ester: Contains a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and interactions.
4H-1-Benzopyran-2-carboxylic acid, 3-(4-methylphenyl)-7-hydroxy-4-oxo-, ethyl ester: Contains a methylphenyl group, which may influence its chemical and biological properties.
The uniqueness of 4H-1-Benzopyran-2-carboxylic acid, 3-(4-fluorophenyl)-7-hydroxy-4-oxo-, ethyl ester lies in its specific functional groups and their arrangement, which contribute to its distinct chemical reactivity and potential biological activities.
属性
CAS 编号 |
15732-44-2 |
|---|---|
分子式 |
C18H13FO5 |
分子量 |
328.3 g/mol |
IUPAC 名称 |
ethyl 3-(4-fluorophenyl)-7-hydroxy-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C18H13FO5/c1-2-23-18(22)17-15(10-3-5-11(19)6-4-10)16(21)13-8-7-12(20)9-14(13)24-17/h3-9,20H,2H2,1H3 |
InChI 键 |
ZVFONBJGZQQBAG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B15108329.png)
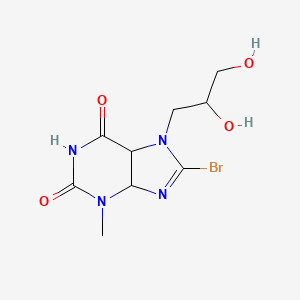
![3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15108344.png)
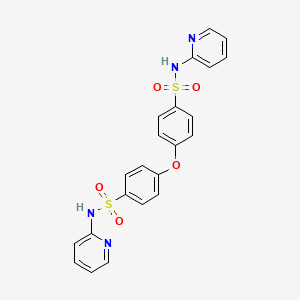
![2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone](/img/structure/B15108355.png)
![5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15108358.png)
![ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate](/img/structure/B15108361.png)
![2-bromo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15108372.png)
![(2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B15108379.png)
![7-benzyl-5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15108380.png)
![7-[(2-chlorophenyl)methyl]-5-(4-chlorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15108394.png)
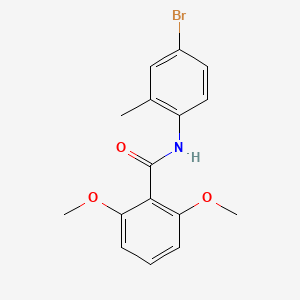
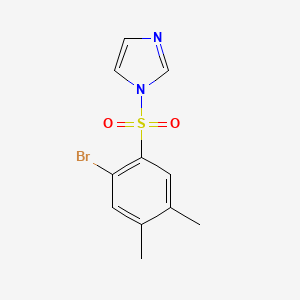
![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine](/img/structure/B15108402.png)
